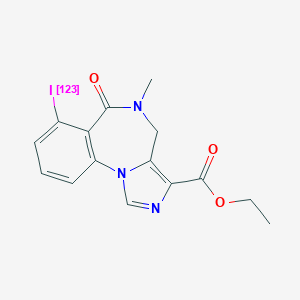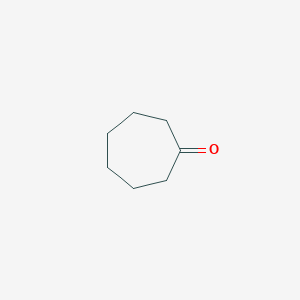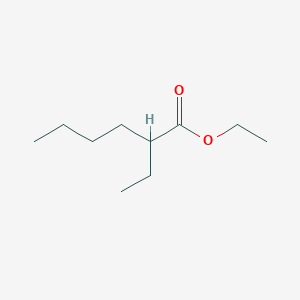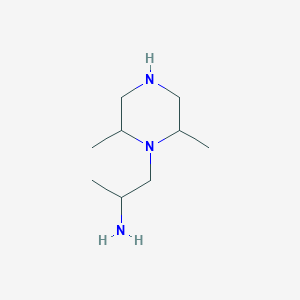
Ácido 2-bromopirida-4-borónico
Descripción general
Descripción
2-Bromopyridine-4-boronic acid is an organic compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position and a bromine atom is attached to the second position of the pyridine ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Aplicaciones Científicas De Investigación
2-Bromopyridine-4-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of 2-Bromopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, 2-Bromopyridine-4-boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Pharmacokinetics
The slow release rate of the active boronic acid allowed it to stay in low concentration, which led to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Result of Action
The result of the action of 2-Bromopyridine-4-boronic acid is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of chemically differentiated fragments .
Action Environment
The action of 2-Bromopyridine-4-boronic acid is influenced by environmental factors such as the nature of the palladium catalyst precursor, solvent, temperature, and CO pressure . These conditions can affect the selectivity and the rate of the SM cross-coupling reactions .
Análisis Bioquímico
Biochemical Properties
For instance, they are used in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that 2-Bromopyridine-4-boronic acid may also participate in similar biochemical reactions.
Cellular Effects
The specific cellular effects of 2-Bromopyridine-4-boronic acid are not well-studied. Boronic acids are known to interact with various cellular processes. For example, they can act as reversible covalent inhibitors, interacting with enzymes and influencing cell function .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them useful in various chemical reactions .
Metabolic Pathways
Boronic acids are known to participate in various chemical reactions, suggesting that they may interact with certain enzymes or cofactors .
Transport and Distribution
Boronic acids are known to be relatively stable, suggesting that they may be distributed within cells and tissues without significant degradation .
Subcellular Localization
Boronic acids are known to interact with various cellular components, suggesting that they may be localized to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromopyridine-4-boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production of 2-Bromopyridine-4-boronic acid typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The use of palladium-catalyzed cross-coupling is particularly favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
2-Bromopyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving 2-Bromopyridine-4-boronic acid. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: While less common, 2-Bromopyridine-4-boronic acid can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The bromine atom in 2-Bromopyridine-4-boronic acid can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Comparación Con Compuestos Similares
2-Bromopyridine-4-boronic acid can be compared with other boronic acids and pyridine derivatives:
Propiedades
IUPAC Name |
(2-bromopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKFQMGZNTFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476679 | |
| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-94-0 | |
| Record name | 2-BROMOPYRIDINE-4-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE](/img/structure/B156870.png)








